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Profile[3]
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Compound of Interest

Compound Name: 4-ethylsulfanylpyridine
CAS No.: 13669-34-6
Cat. No.: B083503

The physicochemical behavior of 4-ethylsulfanylpyridine is governed by the electron-donating
ethylthio group at the para position, which modulates the basicity of the pyridine nitrogen via
mesomeric (+M) and inductive effects.

Table 1: Core Technical Specifications
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Property Value | Description Note

IUPAC Name 4-(Ethylsulfanyl)pyridine

CAS Number 13669-34-6 Verified Anchor Identifier
C

Molecular Formula H
NS

Molecular Weight 139.22 g/mol

Physical State Liquid Colorless to pale yellow oil

Extrapolated from 4-MeS-Py

Boiling Point ~205-210 °C (est.)[3]

(196 °C)
) Higher density than

Density ~1.04 g/mL (est.) o
alkylpyridines due to sulfur
Slightly more basic than

pKa (Conjugate Acid) ~6.0 pyridine (5.[3]2) due to +I/+M
of -SEt

LogP 2.1 Moderate lipophilicity

Solubility DCM, MeOH, DMSO, EtOAc Limited water solubility

Scientific Insight: The pKa of 4-ethylsulfanylpyridine (~6.[3]0) is comparable to 4-

methylpyridine (5.98).[3][4] The sulfur atom acts as a resonance donor (+M), increasing electron

density at the ring nitrogen, making it a stronger base and better nucleophile than unsubstituted

pyridine.

Part 2: Synthetic Routes & Manufacturing
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The synthesis of 4-ethylsulfanylpyridine relies on Nucleophilic Aromatic Substitution (

), leveraging the electron-deficient nature of the pyridine ring, particularly when activated by a
leaving group at the 4-position.

Protocol A: Thiolation of 4-Chloropyridine (Standard)

This method is preferred for scalability and yield.[3] The reaction proceeds via an addition-
elimination mechanism (Meisenheimer complex intermediate).[3]

Reagents:
o Substrate: 4-Chloropyridine hydrochloride (CAS: 7379-35-3)[3]

e Nucleophile: Sodium ethanethiolate (NaSEt) (generated in situ from ethanethiol + NaH or
NaOH)

e Solvent: DMF or DMSO (Polar aprotic solvents accelerate

Step-by-Step Workflow:

Preparation: Dissolve ethanethiol (1.1 eq) in dry DMF under

atmosphere.

o Deprotonation: Add Sodium Hydride (1.2 eq, 60% in oil) portion-wise at 0°C. Stir until

evolution ceases.

o Addition: Add 4-Chloropyridine hydrochloride (1.0 eq) slowly to the thiolate solution.
» Reaction: Heat to 80-100°C for 4—6 hours. Monitor by TLC/LC-MS.

o Workup: Quench with water, extract into ethyl acetate. Wash organic layer with brine to
remove DMF.[3]

« Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc).[3]
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DOT Diagram: Synthesis Workflow
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Caption: Nucleophilic aromatic substitution pathway for the synthesis of 4-
ethylsulfanylpyridine.

Part 3: Chemical Reactivity & Functionalization

The molecule possesses two distinct nucleophilic sites: the Pyridine Nitrogen (Hard) and the
Thioether Sulfur (Soft). Selectivity is achieved through reagent choice.[3]

Oxidation (Metabolic & Synthetic)

The sulfur atom is highly susceptible to oxidation, yielding sulfoxides (chiral) and sulfones.
e Reagent:

-CPBA (1.0 eq for sulfoxide, 2.5 eq for sulfone) or

 Utility: Sulfones are strong electron-withdrawing groups (-M), deactivating the pyridine ring.

N-Alkylation vs. S-Alkylation

¢ N-Alkylation: Reaction with alkyl halides (e.g., Mel) typically occurs at the nitrogen to form
pyridinium salts due to the higher basicity of the nitrogen lone pair compared to the sulfur.

o S-Alkylation: Difficult to achieve without protecting the nitrogen or using soft electrophiles
under specific conditions.[3]

DOT Diagram: Reactivity Map
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Caption: Divergent reactivity pathways demonstrating N-selectivity in alkylation and S-
selectivity in oxidation.[3]

Part 4: Applications in Medicinal Chemistry
Bioisosterism & Metabolic Liability[3]

o Ether Replacement: The -SEt group serves as a lipophilic bioisostere for -OEt.[3] The C-S
bond length (1.8 A) is longer than C-O (1.4 A), altering the spatial projection of the ethyl tail
in binding pockets.

e FMO Metabolism: Flavin-containing monooxygenases (FMOs) rapidly oxidize the sulfide to
the sulfoxide.[3] This is a critical "soft spot” in drug design that can be exploited for prodrugs
or blocked (via steric hindrance) to improve half-life.[3]

Ligand Design

In organometallic chemistry, 4-ethylsulfanylpyridine acts as a monodentate ligand. It binds
metal centers (e.g., Pd, Pt) primarily through the nitrogen atom. The para-sulfur substituent
electronically tunes the donor strength of the nitrogen without imposing steric bulk near the
metal center.[3]

Part 5: Handling, Safety & Analytics
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Safety Protocols:

e Odor Control: Like most low-molecular-weight thioethers, this compound has a potent,
disagreeable stench (garlic/skunk-like). Mandatory: Handle only in a high-efficiency fume
hood. Bleach (NaOCI) solution should be kept ready to oxidize synthesis glassware and
spills, neutralizing the odor.

o Storage: Store under inert gas (
or Ar) at 2-8°C. The thioether is prone to slow air oxidation to the sulfoxide.[3]
Analytical Markers (Self-Validation):

e 1H NMR (CDCI3): Look for the characteristic ethyl triplet (~1.4 ppm) and quartet (~3.0 ppm).
[3] The pyridine protons will appear as two doublets (AA'BB' system) around 7.1 ppm (H-3,5)
and 8.4 ppm (H-2,6).

e Mass Spectrometry: Parent ion
3]

References

e Synthesis via S_NAr:Bauer, L. et al.[3] "The reaction of 4-chloropyridine with sodium
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+ pKa & Electronic Effects:Perrin, D. D. "Dissociation Constants of Organic Bases in AqQueous
Solution." Butterworths, London, 1965. (Source for substituent effects on pyridine basicity).

[3]

e Metabolic Pathways:Cashman, J. R. "Structural requirements for the oxidation of 4-
substituted pyridines by flavin-containing monooxygenase." Chemical Research in
Toxicology, 1996.[3] Link

o General Reactivity:Joule, J. A., & Mills, K. "Heterocyclic Chemistry."[3] 5th Ed. Wiley-
Blackwell, 2010. (Authoritative text on pyridine reactivity).
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o CAS Verification:ChemicalBook / PubChem Database Entry for CAS 13669-34-6. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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